molecular formula C17H18N2O3S2 B2999703 N-(2-(methylthio)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421442-66-1

N-(2-(methylthio)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No. B2999703
CAS RN: 1421442-66-1
M. Wt: 362.46
InChI Key: NDDAGPRSSJRYBA-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MTMOCN, and it has been shown to have a variety of interesting biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial Applications

Studies have identified compounds with structural motifs similar to the compound as potential antimicrobial agents. For example, derivatives of quinazolinone and thiazolidinone have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against a variety of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). This suggests that compounds incorporating similar structural features could be explored for antimicrobial applications.

Cancer Research

Several studies have focused on the synthesis of novel compounds with potential antitumor activities. For instance, compounds with the morpholine moiety and related structures have been synthesized and shown to inhibit tumor necrosis factor alpha and nitric oxide, indicating their potential in cancer research (Lei et al., 2017). Another study reported the synthesis of compounds exhibiting distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). These findings highlight the potential of structurally related compounds in the development of new cancer therapies.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-23-15-7-3-2-6-13(15)18-17(21)14-10-22-11-16(20)19(14)9-12-5-4-8-24-12/h2-8,14H,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDAGPRSSJRYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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